B1578554 Nigrocin-1-OR2

Nigrocin-1-OR2

Cat. No.: B1578554
Attention: For research use only. Not for human or veterinary use.
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Description

Nigrocin-1-OR2 is a cationic antimicrobial peptide (AMP) derived from frog skin secretions, related to the Nigrocin family which demonstrates potent activity against a broad spectrum of microorganisms . These peptides are a focus of significant research interest for their potential to address the growing crisis of antibiotic resistance, as they exhibit lower propensity for bacterial resistance development compared to conventional antibiotics . The proposed mechanism of action for Nigrocin peptides involves membrane disruption, potentially leading to bacterial cell death through models such as the "barrel-stave," "toroidal pore," or "carpet" model, which are distinct from the mechanisms of traditional antibiotics . Some members of the Nigrocin family feature a "Rana box" motif, a disulfide-bridged structure at the C-terminus whose role in antimicrobial activity and cytotoxicity is a key area of investigation . Research indicates that modification of this motif can enhance potency and reduce toxicity, broadening their therapeutic potential . The primary research applications for this compound include fundamental studies on novel antimicrobial mechanisms, exploration of synergistic effects with existing antibiotics to delay resistance acquisition, and development of new therapeutic candidates against pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLISGILGVGKMLVCGLSGLC

Origin of Product

United States

Origin, Discovery, and Initial Characterization of Nigrocin 1 Or2

Fundamental Structural Features Relevant to Biological Function

Elucidation of Peptide Sequence and Primary Structure

The primary structure of Nigrocin-1-OR2 was determined through peptide sequencing. It is a 21-amino acid peptide. The specific sequence is detailed in the table below. The structure includes two cysteine residues, which can form a disulfide bridge, a feature common in many amphibian AMPs known as the 'Rana box' that can help stabilize the peptide's conformation. mdpi.comresearchgate.net

Table 1: Primary Structure of this compound

PropertyDetails
Full Name This compound
Source Organism Odorrana andersonii (Asian odorous frog) nih.govnih.gov
Amino Acid Sequence Gly-Leu-Ile-Ser-Gly-Ile-Leu-Gly-Val-Gly-Lys-Met-Leu-Val-Cys-Gly-Leu-Ser-Gly-Leu-Cys
One-Letter Code GLISGILGVGKMLVCGLSGLC
Number of Residues 21

Predicted Secondary Structure Propensities and Amphipathicity

While specific experimental data for this compound's secondary structure is not available, peptides belonging to the nigrocin family have been shown to adopt a distinct conformation in membrane-like environments. nih.govmdpi.com Circular dichroism (CD) studies on related nigrocin peptides reveal that they are unstructured in aqueous solutions but fold into an α-helical structure in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS). nih.govmdpi.com

This propensity to form an α-helix is a critical feature of many AMPs. imrpress.com The helix formed by nigrocin peptides is typically amphipathic, meaning it has a hydrophobic face and a hydrophilic (or charged) face. nih.govmdpi.com This spatial separation of hydrophobic and hydrophilic residues allows the peptide to interact with and insert into the lipid bilayer of microbial cell membranes. nih.gov The sequence of this compound, with its abundance of hydrophobic residues (such as Leu, Ile, Val) and strategically placed polar/charged residues (Ser, Lys), strongly supports the prediction of an amphipathic α-helical structure.

Role of Charge Distribution and Hydrophobicity in Peptide Activity

The antimicrobial function of this compound is intrinsically linked to its physicochemical properties, specifically its charge and hydrophobicity. imrpress.com These characteristics are determined by its amino acid composition and are fundamental to its mechanism of action, which involves disrupting the integrity of microbial cell membranes. nih.gov

Charge Distribution: this compound has a net positive charge, primarily due to the lysine (B10760008) (K) residue at position 11. This cationic nature is a hallmark of most AMPs and is crucial for the initial interaction with target cells. imrpress.com Bacterial and fungal cell membranes are typically rich in negatively charged molecules, such as phospholipids (B1166683) and teichoic acids, which results in an electrostatic attraction between the positively charged peptide and the negatively charged microbial surface. nih.gov

Hydrophobicity: The peptide is dominated by hydrophobic amino acids, which constitute over 50% of its sequence. This high degree of hydrophobicity is the driving force for its insertion into the nonpolar, lipid core of the cell membrane. imrpress.comnih.gov Once the peptide is drawn to the membrane surface by electrostatic forces, the hydrophobic residues facilitate its partitioning into the lipid bilayer. This insertion disrupts the membrane's structure, leading to pore formation, increased permeability, and ultimately, cell death. nih.gov

Table 2: Key Physicochemical Contributors to this compound Activity

FeatureDescription
Cationic Residue A single Lysine (K) at position 11 provides a net positive charge, facilitating attraction to negatively charged microbial membranes. imrpress.com
Hydrophobic Residues High content of nonpolar residues (e.g., Gly, Leu, Ile, Val, Met) drives the insertion of the peptide into the lipid bilayer of the target cell membrane. nih.gov
Amphipathic Structure The predicted α-helix segregates the cationic and hydrophobic residues onto opposite faces, creating an amphipathic structure that is essential for membrane disruption. nih.govmdpi.com
Cysteine Residues Two Cysteine (C) residues at positions 15 and 21 allow for the formation of a stabilizing intramolecular disulfide bond, a common feature in the 'Rana box' of related peptides. mdpi.comresearchgate.net

Biological Spectrum and Preclinical Activities of Nigrocin 1 Or2

Antibacterial Efficacy Against Diverse Bacterial Strains

Nigrocin-1-OR2, a peptide identified from the skin secretions of the dark-spotted frog (Pelophylax nigromaculatus), has demonstrated notable antibacterial capabilities. nih.gov Its broad-spectrum activity encompasses both Gram-positive and Gram-negative bacteria, positioning it as a compound of interest in the search for novel antimicrobial agents. nih.gov

Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Studies have highlighted the potent bactericidal abilities of this compound against Gram-positive bacteria. nih.gov In particular, its activity against Staphylococcus aureus, a common and often drug-resistant pathogen, is significant. Research has shown that this compound can act synergistically with conventional antibiotics, such as ampicillin, to combat S. aureus infections. nih.gov This synergistic effect suggests that co-administration could potentially delay the development of antibiotic resistance in this bacterium. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. While specific MIC values for this compound against all strains are not detailed in the provided information, the focus of research has been on its potent action against these Gram-positive organisms.

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, B. pyocyaneus)

The efficacy of this compound extends to Gram-negative bacteria, although with some nuances. It has shown wide-spectra antimicrobial abilities towards various tested microorganisms. nih.gov However, a modified analogue of the natural peptide, where the "Rana box" disulfide bridge was removed, exhibited less noticeable potency against some Gram-negative bacteria like Pseudomonas aeruginosa (an organism historically known as Bacillus pyocyaneus). nih.gov This highlights the structural importance of the "Rana box" for broad-spectrum activity. The naturally occurring peptide, Nigrocin-PN (from which this compound is derived), did show potent abilities against these strains. nih.gov

Further research has demonstrated the in-vivo efficacy of the parent compound, Nigrocin-PN, in ameliorating pulmonary inflammation induced by the Gram-negative bacterium Klebsiella pneumoniae. nih.gov

Evaluation of Bactericidal vs. Bacteriostatic Mechanisms

Kinetic and morphological studies indicate that the antibacterial mechanism of this compound and its parent compound involves membrane destruction. nih.gov This mode of action is characteristic of a bactericidal (bacteria-killing) effect, rather than a bacteriostatic (bacteria-inhibiting) one. The disruption of the bacterial cell membrane leads to cell death, which is a desirable trait for an antimicrobial agent.

Antifungal Efficacy Against Fungal Pathogens

In addition to its antibacterial properties, this compound has also been evaluated for its effectiveness against fungal pathogens.

Activity Against Yeast (e.g., Candida albicans)

The parent peptide, Nigrocin-PN, demonstrated antimicrobial activity against the yeast Candida albicans. nih.gov C. albicans is a common cause of opportunistic fungal infections in humans. The ability of this compound to inhibit the growth of this yeast adds to its profile as a broad-spectrum antimicrobial agent.

Activity Against Filamentous Fungi and Other Pathogens

While the primary focus of the available research has been on bacteria and the yeast C. albicans, the broad-spectrum nature of this compound suggests potential activity against other fungal pathogens, including filamentous fungi. nih.gov However, specific data on its efficacy against a wider range of filamentous fungi are not yet extensively detailed in the current body of research.

Modulation of Microbial Virulence Factors (e.g., Biofilm Formation)

While specific studies on the anti-biofilm activity of this compound are not extensively documented, research on closely related nigrocin peptides provides significant insights into its potential to modulate microbial virulence, particularly biofilm formation. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to conventional antibiotics. The ability of antimicrobial peptides (AMPs) to disrupt these structures is a key area of interest for developing new therapeutic agents.

A study on a modified nigrocin peptide, Nigrocin-HLM, demonstrated notable efficacy in eradicating mature biofilms of Methicillin-resistant Staphylococcus aureus (MRSA). This modified peptide was shown to eliminate the MRSA biofilm at a concentration of 8 μM, whereas the natural form, Nigrocin-HL, had a negligible effect at concentrations up to 16 μM. nih.gov This suggests that the core structure of nigrocin peptides is a promising scaffold for developing potent anti-biofilm agents. The proposed mechanism for this activity is the permeabilization and formation of pores within the cytoplasmic membranes of the bacteria embedded in the biofilm. nih.gov

Generally, nigrocin peptides are known to form amphipathic helical structures which are crucial for their interaction with and disruption of microbial membranes, a key step in eliminating both planktonic bacteria and those within biofilms. researchgate.net The anti-biofilm mechanisms of AMPs are multifaceted and can include:

Inhibition of Attachment: Preventing the initial adhesion of microbial cells to surfaces, a critical first step in biofilm formation.

Disruption of the Biofilm Matrix: Degrading the EPS matrix that holds the biofilm together.

Interference with Quorum Sensing: Disrupting the cell-to-cell communication systems that bacteria use to coordinate gene expression for biofilm development.

Downregulation of Biofilm-Related Genes: Suppressing the expression of genes essential for biofilm formation and maintenance.

A summary of the anti-biofilm activity of a related nigrocin peptide is presented in the table below.

PeptideTarget OrganismActivityEffective Concentration
Nigrocin-HLM Methicillin-resistant Staphylococcus aureus (MRSA)Eradication of mature biofilm8 μM

Immunomodulatory Properties in Host Cells (General AMP property, potentially applicable)

Antimicrobial peptides derived from amphibian skin, including those from the Odorrana genus, are increasingly recognized for their dual role as direct antimicrobial agents and as modulators of the host immune response. imrpress.combiorxiv.org While direct experimental data on the immunomodulatory properties of this compound are limited, its classification as a ranid frog AMP suggests it likely possesses such capabilities. imrpress.comnih.gov The potential for these peptides to influence the immune system is a significant aspect of their therapeutic promise. imrpress.com

The immunomodulatory functions of AMPs are diverse and can contribute to the host's ability to clear infections and resolve inflammation. These activities are often observed at concentrations lower than those required for direct microbial killing. General immunomodulatory properties of amphibian AMPs that may be applicable to this compound include:

Chemokine and Cytokine Induction: AMPs can stimulate host cells to produce chemokines, which are signaling proteins that attract immune cells such as neutrophils and macrophages to the site of infection. They can also modulate the production of cytokines, which are key regulators of inflammation and the immune response.

Alteration of Host Cell Gene Expression: AMPs can influence the genetic expression of host cells, leading to an enhanced state of defense.

Inhibition of Pro-inflammatory Responses: Some AMPs can suppress the production of pro-inflammatory molecules in response to bacterial components like lipopolysaccharide (LPS), thereby preventing excessive inflammation and tissue damage.

Promotion of Wound Healing: Certain AMPs have been shown to promote the proliferation and migration of keratinocytes and endothelial cells, contributing to the repair of damaged tissue.

These multifaceted immunomodulatory actions highlight the potential of peptides like this compound to not only combat microbes directly but also to orchestrate a more effective host-led immune response. Further research is needed to specifically delineate the immunomodulatory profile of this compound.

Molecular Mechanisms of Action of Nigrocin 1 Or2

Membrane Interaction and Permeabilization Mechanisms

The primary and most widely accepted mechanism of action for Nigrocin-1-OR2 involves the direct interaction with and subsequent disruption of the microbial cell membrane. This process leads to a loss of physical integrity, uncontrolled efflux and influx of molecules, and ultimately, cell death. imrpress.com

The fundamental step in the antimicrobial action of this compound is the permeabilization of the cell membrane, which leads to the leakage of cytoplasmic contents. nih.gov This membranolytic activity is a hallmark of many AMPs. imrpress.com The peptide's ability to compromise the membrane barrier is driven by its physicochemical properties, particularly its amphipathic structure. This structure allows the peptide to selectively interact with and insert into the lipid bilayer of microbial cells. The disruption of membrane integrity leads to the dissipation of vital ion gradients and the leakage of essential molecules, culminating in microbial cell death.

Following the initial binding to the microbial surface, AMPs like this compound are believed to self-assemble to form transmembrane pores or channels. While the precise model for this compound has not been definitively characterized, its actions are thought to align with established models for other pore-forming peptides. frontiersin.org These models include:

The Barrel-Stave Model: Peptide monomers insert into the membrane and aggregate, forming a barrel-like structure where the hydrophobic regions of the peptides face the lipid acyl chains of the membrane and the hydrophilic regions face inward, creating an aqueous pore.

The Toroidal Pore (or "Wormhole") Model: Peptides associate with the polar head groups of the lipid bilayer, inducing the lipids to bend inward along with the peptides, creating a continuous pore lined by both peptides and lipid head groups.

The Carpet Model: Peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

The formation of these pores or defects is a critical step that allows for the translocation of the peptide into the cytoplasm or the fatal leakage of cellular contents. researchgate.netresearchgate.net The process often begins with the formation of a "pre-pore" complex on the membrane surface before the final insertion and pore assembly. frontiersin.orgnih.gov

The interaction between this compound and microbial membranes is governed by its distinct biophysical properties. The peptide is composed of 21 amino acids with the sequence GLISGILGVGKMLVCGLSGLC. novoprolabs.com A key feature is its amphipathic character, meaning it has spatially separated hydrophobic and hydrophilic domains. This allows it to readily partition into the lipid-water interface of the cell membrane. Furthermore, the presence of cationic (positively charged) amino acid residues, such as Lysine (B10760008) (K), facilitates initial electrostatic attraction to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

PropertyValue/DescriptionSource
Amino Acid SequenceGLISGILGVGKMLVCGLSGLC novoprolabs.com
Number of Residues21 novoprolabs.com
Antimicrobial SpectrumActive against Gram-negative and Gram-positive bacteria, and fungi. novoprolabs.com

The table below shows the minimum inhibitory concentrations (MICs) of this compound against various microorganisms, illustrating its broad-spectrum activity.

MicroorganismTypeMIC (μM)Source
Escherichia coliGram-negative Bacteria8.6 novoprolabs.com
Staphylococcus aureusGram-positive Bacteria8.6 novoprolabs.com
Candida albicansFungus (Yeast)8.6 novoprolabs.com
Pseudomonas aeruginosa (as B. pyocyaneus)Gram-negative Bacteria17.2 novoprolabs.com

Pore Formation Models and Membrane Translocation

Intracellular Target Modulation and Inhibition of Essential Cellular Processes

While membrane disruption is a primary mechanism, it is increasingly recognized that many AMPs, after gaining entry into the cell, can exert their antimicrobial effects by modulating intracellular targets. imrpress.com This dual-action mechanism can enhance their potency and reduce the likelihood of resistance development.

As a general property of many antimicrobial peptides, once inside the microbial cell, they can interfere with fundamental life processes. imrpress.com The cationic nature of peptides like this compound could facilitate binding to anionic molecules such as DNA and RNA, potentially disrupting replication, transcription, and translation. nih.govjax.org

Furthermore, a significant intracellular mechanism for some AMPs is the inhibition of protein synthesis. wikipedia.orgnih.gov This is typically achieved by binding to the ribosome. sigmaaldrich.comlibretexts.org For example, some proline-rich AMPs have been shown to bind within the peptide exit tunnel of the 50S ribosomal subunit, physically blocking the elongation of nascent polypeptide chains. nih.gov Other inhibitors can interfere with the formation of the initiation complex or the binding of aminoacyl-tRNA. sigmaaldrich.com While this mechanism has been established for other classes of AMPs, specific studies confirming the inhibition of protein synthesis by this compound are not yet available.

The integrity of the bacterial cell wall, particularly the peptidoglycan layer in both Gram-positive and Gram-negative bacteria, is crucial for survival. While this compound's primary target is the plasma membrane, the resulting permeabilization and loss of the proton motive force would indirectly but critically impair cell wall biosynthesis. The enzymes responsible for synthesizing and cross-linking peptidoglycan precursors are located at the cell membrane and depend on cellular ATP and appropriate ion gradients, all of which are compromised by membrane disruption.

The profound loss of membrane integrity also leads to a catastrophic disruption of cellular metabolism. nih.gov Key metabolic functions, including the electron transport chain and ATP synthesis, are membrane-dependent processes. The permeabilization caused by this compound would dissipate the electrochemical gradients necessary for oxidative phosphorylation, effectively shutting down the cell's primary energy production pathway. researchgate.net The leakage of ions, ATP, and metabolic intermediates further cripples cellular enzymatic reactions, leading to a complete metabolic collapse. biorxiv.org

Induction of Programmed Cell Death in Microorganisms

The antimicrobial action of this compound, like many other antimicrobial peptides (AMPs), is not limited to simple membrane lysis. Research into the mechanisms of related peptides suggests a more complex process that culminates in the induction of programmed cell death (PCD), or apoptosis-like death, in microbial cells. nih.govplos.org This sophisticated mechanism allows for potent bactericidal activity that can overcome microbial resistance to conventional antibiotics. nih.gov

The process is typically initiated by the peptide's interaction with the microbial cell envelope. Peptides in the Nigrocin family adopt an amphipathic α-helical structure in membrane-like environments, which facilitates their insertion into and disruption of the microbial membrane. mdpi.com This initial permeabilization of the outer and inner membranes is a critical first step. asm.org For many AMPs, this disruption leads to several downstream events characteristic of a programmed death cascade.

Key hallmarks of apoptosis-like death observed in bacteria treated with various AMPs include membrane depolarization, the generation of reactive oxygen species (ROS), DNA fragmentation, and the activation of caspase-like proteins. nih.govasm.orgmdpi.com For instance, studies on other AMPs have shown that after initial membrane binding, the peptide can induce the production of ROS, which causes significant oxidative stress and damages vital cellular components. nih.govasm.org This increase in ROS is often followed by depolarization of the membrane potential, cell cycle arrest, and condensation of chromatin. asm.org Ultimately, this cascade leads to the degradation of cellular contents and cell death in a controlled, programmed manner, which distinguishes it from uncontrolled lysis (necrosis). plos.org While direct studies on this compound are limited, its classification as an AMP from the Nigrocin family suggests it likely employs a similar multi-stage mechanism involving the induction of an apoptosis-like pathway in target microorganisms. mdpi.comlongdom.org

Table 1: Hallmarks of Antimicrobial Peptide-Induced Programmed Cell Death in Bacteria

Hallmark Description References
Membrane Permeabilization Initial disruption of the outer and/or inner microbial membranes, increasing their permeability. asm.org, nih.gov
Membrane Depolarization Loss of the electrochemical gradient across the microbial plasma membrane. plos.org, asm.org
ROS Production Generation of reactive oxygen species (e.g., hydroxyl radicals) inside the bacterial cell, leading to oxidative stress. nih.gov, asm.org, mdpi.com
Inhibition of Biosynthesis Interference with the synthesis of DNA, RNA, and proteins. asm.org, mdpi.com
DNA Fragmentation Degradation of the bacterial chromosome into smaller fragments. plos.org, mdpi.com
Caspase-like Activity Activation of bacterial proteases that are functionally similar to eukaryotic caspases. nih.gov

| Phosphatidylserine (B164497) Exposure | Externalization of phosphatidylserine on the outer leaflet of the cell membrane, a classic apoptotic marker. | nih.gov |

Specificity and Selectivity of Action Towards Microbial vs. Host Cells

A crucial feature of antimicrobial peptides like this compound is their ability to selectively target microbial cells while exhibiting low toxicity towards host (e.g., mammalian) cells. mdpi.com This selectivity is fundamental to their potential as therapeutic agents and is primarily based on the distinct physicochemical properties of microbial and host cell membranes. frontiersin.org

The primary basis for this selectivity lies in differences in membrane composition and the electrostatic interactions between the peptide and the membrane. Nigrocin peptides are cationic, possessing a net positive charge due to the presence of basic amino acid residues like lysine. longdom.orgmdpi.com Microbial membranes are typically rich in anionic (negatively charged) components, such as phosphatidylglycerol and cardiolipin, which results in a strong electrostatic attraction with the cationic peptide. In contrast, the outer leaflet of mammalian cell membranes is generally zwitterionic (electrically neutral), composed mainly of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin, and lacks this strong negative charge. mdpi.com

Furthermore, the presence of cholesterol in mammalian membranes, which is absent in bacterial membranes, plays a significant role. Cholesterol tends to increase the packing density and mechanical rigidity of the lipid bilayer, making it less susceptible to disruption by AMPs. mdpi.com The combination of electrostatic attraction to microbial membranes and the stabilizing effect of cholesterol in host membranes ensures that the peptide preferentially binds to and disrupts the former.

The balance between antimicrobial efficacy and host cell toxicity (hemolysis) is also governed by properties such as the peptide's hydrophobicity. Studies on modified Nigrocin peptides have shown that increasing hydrophobicity can enhance antimicrobial potency but may also increase hemolytic activity if not properly balanced. nih.govfrontiersin.org Therefore, the specific amino acid sequence and resulting structural properties of this compound are finely tuned to maximize its interaction with microbial targets while minimizing damage to host cells.

| Peptide Interaction | Strong electrostatic attraction and insertion | Weak interaction, less permeabilization |

Table 3: Example of Selectivity in a Nigrocin Peptide (Nigrocin-HL) and its Analogue This table demonstrates the concept of selectivity by comparing the antimicrobial activity (MIC) against bacteria with the hemolytic activity (HC₅₀) against host cells for a related Nigrocin peptide and its modified version. A higher therapeutic index indicates greater selectivity.

Peptide S. aureus MIC (μM) E. coli MIC (μM) Hemolytic Activity (HC₅₀, μM) Therapeutic Index (S. aureus)
Nigrocin-HL 64 128 >128 >2.0
Nigrocin-HLM (modified) 4 8 >128 >32.0

Data derived from a study on Nigrocin-HL from Hylarana latouchii. frontiersin.org The therapeutic index is calculated as HC₅₀/MIC.

Structure Activity Relationship Sar Studies and Rational Design of Nigrocin 1 Or2 Analogs

Identification of Critical Amino Acid Residues for Antimicrobial Potency

The antimicrobial power of peptides like Nigrocin-1-OR2 is not derived from the entire sequence equally; rather, specific amino acid residues play critical roles in its ability to target and kill microbes.

While specific alanine (B10760859) scanning mutagenesis studies—a technique where individual amino acids are systematically replaced with alanine to probe their functional contribution—are not available for this compound, truncation studies on homologous nigrocins have been performed to investigate the importance of different peptide regions. These studies have focused primarily on the C-terminal "Rana box."

The results of these truncation studies have been notably peptide-dependent. For instance, in a study on Nigrocin-PN, a related peptide from Pelophylax nigromaculatus, deleting the entire C-terminal Rana box to create the analog Nigrocin-M2 resulted in a complete loss of antimicrobial function. mdpi.comnih.gov This suggests that for some nigrocins, this cyclic structure is indispensable for activity.

Conversely, a separate study on Nigrocin-HL from Hylarana latouchii demonstrated that a truncated analog lacking the Rana box (Nigrocin-HLD) retained its antimicrobial potency against several bacterial strains, and in some cases, was even more active. nih.govnih.govfrontiersin.org This surprising finding indicates that the Rana box is not universally essential for the antimicrobial action of all nigrocin peptides. mdpi.com These conflicting results highlight that the function of the Rana box is highly contextual and dependent on the specific amino acid sequence of the N-terminal domain.

PeptideSequenceModificationMIC (μM) vs. S. aureusMIC (μM) vs. E. coliReference
Nigrocin-PNGFLSFLGKVGSALKGLAKGLAEHF-NH2Parent Peptide1632 nih.gov
Nigrocin-M2GFLSFLGKVGSALKGLATruncated (Rana box deleted)>512>512 nih.gov
Nigrocin-HLGLLSKILGVGKKVLCGLSGLCParent Peptide64128 nih.gov
Nigrocin-HLDGLLSKILGVGKKVLTruncated (Rana box deleted)32128 nih.gov

Like most AMPs, the activity of this compound relies on a delicate balance between its cationic (positively charged) and hydrophobic (water-repelling) residues. imrpress.com These properties are fundamental to its ability to selectively interact with and disrupt microbial membranes.

Cationic Residues: this compound has a net positive charge, attributed to the lysine (B10760008) (K) residue at position 11. This positive charge facilitates the initial electrostatic attraction to the negatively charged components of bacterial cell membranes (like lipopolysaccharides and teichoic acids), a critical first step in its mechanism of action. portlandpress.com Studies on other frog peptides have consistently shown that increasing the net positive charge can enhance antimicrobial potency. researchgate.net

Hydrophobic Residues: The sequence of this compound is rich in hydrophobic amino acids such as Glycine (G), Isoleucine (I), Leucine (L), Valine (V), and Methionine (M). Once the peptide is drawn to the bacterial surface, these residues drive its insertion into the hydrophobic core of the lipid bilayer, leading to membrane permeabilization and cell death. portlandpress.com The peptide is predicted to form an amphipathic α-helix, where the hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, a structural arrangement ideal for membrane disruption. nih.gov

Cysteine Residues: The two cysteine residues (C) at positions 15 and 21 are critical as they form the disulfide bond that creates the cyclic Rana box structure. Experiments on Nigrocin-PN, where these cysteines were replaced with leucine, showed a significant reduction in antimicrobial activity, underscoring the importance of this disulfide bridge for maintaining a functionally optimal structure. mdpi.comnih.gov Further research on Nigrosin-6VL indicated that the cysteine residues themselves, not just the bond they form, are crucial for activity. mdpi.com

Alanine Scanning Mutagenesis and Truncation Studies

Impact of Peptide Length, Charge, and Hydrophobicity on Biological Activity

Researchers have systematically modified these parameters in related nigrocins to optimize their therapeutic potential.

Peptide Length: Truncation studies, as described with Nigrocin-HLD, directly test the impact of peptide length. Removing the seven-residue Rana box creates a shorter, 14-amino-acid peptide. nih.gov

Charge and Hydrophobicity: The rational design of analogs often involves substituting neutral amino acids with cationic ones (e.g., lysine or arginine) to increase the net positive charge, or altering hydrophobic residues to modulate the peptide's affinity for membranes. The substitution of the entire Rana box in Nigrocin-HL with a single amidated phenylalanine in the analog Nigrocin-HLM is a prime example of simultaneously altering length, charge, and hydrophobicity. nih.govfrontiersin.org

These variations in physicochemical properties directly correlate with changes in antimicrobial efficacy and membrane-disrupting (lytic) activity. For many AMPs, increasing hydrophobicity can boost antimicrobial potency but may also increase lysis of host cells, such as red blood cells (hemolysis), leading to higher toxicity.

The modification of Nigrocin-HL into its derivatives provides a clear example of this correlation. The truncated analog, Nigrocin-HLD, showed comparable or slightly better antimicrobial activity against certain bacteria but had significantly lower hemolytic activity than the parent peptide. nih.gov The rationally designed analog, Nigrocin-HLM, which is shorter and has a different hydrophobic character, displayed a dramatic increase in antimicrobial efficacy while its hemolytic activity was almost completely abolished, indicating a much-improved therapeutic window. nih.govresearchgate.net

PeptideLength (AAs)Net ChargeHydrophobicity (H)MIC vs. MRSA (μM)Hemolysis (% at 256 μM)Reference
Nigrocin-HL21+20.597128~45% nih.gov
Nigrocin-HLD14+20.62764~12% nih.gov
Nigrocin-HLM15+30.6238<5% nih.gov

Systematic Variation of Peptide Parameters

Rational Design and Synthesis of this compound Derivatives with Enhanced or Modified Properties

Rational design leverages SAR data to create new peptide derivatives with superior characteristics, such as increased potency, broader spectrum of activity, or reduced toxicity. The most compelling example within the nigrocin family is the development of Nigrocin-HLM from its parent peptide, Nigrocin-HL. nih.govnih.govfrontiersin.org

The design strategy was to address the ambiguous role and potential liability of the C-terminal Rana box. Instead of simple truncation, the entire seven-residue cyclic structure was replaced by a single, C-terminally amidated phenylalanine residue. C-terminal amidation is a common strategy in peptide design that often increases stability and potency by neutralizing the negative charge of the C-terminal carboxyl group, thereby increasing the peptide's net positive charge. nih.gov

The resulting analog, Nigrocin-HLM, exhibited remarkable improvements:

Enhanced Potency: It showed significantly lower Minimum Inhibitory Concentrations (MICs) against a broad range of bacteria, including antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Reduced Toxicity: The hemolytic activity against horse red blood cells and cytotoxicity against human cell lines were drastically reduced compared to the original Nigrocin-HL, indicating a much higher selectivity for bacterial cells. nih.govresearchgate.net

In Vivo Efficacy: Nigrocin-HLM demonstrated potent therapeutic effects in a mouse model of MRSA-induced pneumonia, proving its effectiveness in a complex biological system. nih.govfrontiersin.org

This successful redesign demonstrates that the supposedly conserved Rana box is not immutable. By replacing this bulky, structurally complex region with a simple, strategic modification, it was possible to create a shorter, less toxic, and more potent antimicrobial peptide, highlighting a promising strategy for the future development of nigrocin-based therapeutics.

Improved Antimicrobial Spectrum

The rational design of Nigrocin analogs often focuses on enhancing their antimicrobial spectrum to include resistant pathogens. A key structural feature of many Nigrocin peptides is the "Rana box," a C-terminal heptapeptide (B1575542) loop formed by a disulfide bond. frontiersin.orgmdpi.com The modification of this motif has been a significant strategy in modulating the activity of these peptides.

For instance, a study on Nigrocin-HL, a peptide from the frog Hylarana latouchii, showed that substituting the entire Rana box with a single phenylalanine residue and amidating the C-terminus resulted in a new analog, Nigrocin-HLM. frontiersin.org This modification led to a dramatic enhancement in its antimicrobial spectrum. Nigrocin-HLM exhibited potent activity against several methicillin-resistant Staphylococcus aureus (MRSA) strains, whereas the parent peptide did not. frontiersin.org

These findings indicate that strategic modifications, particularly at the C-terminus, can substantially broaden the antimicrobial spectrum of Nigrocin peptides.

Table 1: Antimicrobial Activity of Nigrocin-HL and its Analog Nigrocin-HLM

MicroorganismMIC (μg/mL) of Nigrocin-HLMIC (μg/mL) of Nigrocin-HLM
S. aureus ATCC 25923>1288
E. coli ATCC 25922644
C. albicans ATCC 10231>12816
MRSA (Clinical Isolate)>12816

Data sourced from a study on a novel Nigrocin peptide from Hylarana latouchii. frontiersin.org

Enhanced Stability and Resistance to Proteolytic Degradation

A major hurdle in the therapeutic application of antimicrobial peptides is their susceptibility to degradation by proteases present in the host. bohrium.comresearchgate.net Several strategies are employed to enhance the stability of AMPs like Nigrocins:

D-Amino Acid Substitution: Replacing the naturally occurring L-amino acids with their D-enantiomers can make peptides resistant to proteases, which are stereospecific for L-amino acids. researchgate.net This strategy has been shown to improve the stability of various AMPs while often maintaining their antimicrobial activity. researchgate.net

Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus are common modifications that can protect peptides from exopeptidases, thereby increasing their half-life. nih.gov The analog Nigrocin-HLM, for example, incorporated C-terminal amidation in its design. frontiersin.org

Cyclization: The presence of the "Rana box" disulfide bridge in many Nigrocin peptides already provides a degree of structural rigidity and stability. frontiersin.org Enhancing or modifying such cyclic structures can further improve resistance to proteolytic degradation. nih.gov

A study on the antimicrobial peptide Jelleine-I demonstrated that halogenation of the peptide structure could improve its proteolytic stability by 10- to 100-fold. mdpi.com While not yet reported for Nigrocins, this represents a potential avenue for enhancing their stability.

Computational Approaches in SAR Elucidation

Computational methods are increasingly used to understand the SAR of antimicrobial peptides and to guide the design of new analogs with improved properties. mdpi.comfrontiersin.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for visualizing the interaction between a peptide and a bacterial membrane or a specific molecular target. rsc.orgmdpi.comnih.gov For antimicrobial peptides like Nigrocins, which primarily act by disrupting the cell membrane, these simulations can predict how the peptide inserts into and perturbs the lipid bilayer.

For example, structural studies of Nigrocin-2 have shown that it adopts an amphipathic α-helical structure in a membrane-like environment, which is crucial for its membrane-disrupting activity. nih.gov Molecular dynamics simulations can be used to model this interaction in detail, revealing the key residues involved in membrane binding and disruption. This information is invaluable for designing analogs with enhanced membrane-permeabilizing capabilities.

While specific molecular docking studies on this compound are not available, the general methodology would involve:

Building a model of the bacterial membrane.

Docking the this compound peptide to the membrane to predict its binding orientation.

Running molecular dynamics simulations to observe the peptide's behavior within the membrane over time.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a statistical relationship between the structural properties of a series of compounds and their biological activity. nih.gov For antimicrobial peptides, QSAR models can be built to predict the antimicrobial potency of new, unsynthesized analogs based on their physicochemical properties. frontiersin.org

The development of a QSAR model for Nigrocin analogs would typically involve the following steps:

Data Collection: A dataset of Nigrocin analogs with their experimentally determined antimicrobial activities (e.g., MIC values) is compiled.

Descriptor Calculation: Various molecular descriptors, such as hydrophobicity, net charge, helical content, and amino acid composition, are calculated for each peptide in the dataset.

Model Building: A mathematical model is created using statistical methods to correlate the descriptors with the antimicrobial activity.

Validation: The predictive power of the model is tested using an independent set of peptides.

A study on cysteine-containing dipeptides successfully used a genetic algorithm to construct a highly accurate QSAR model for predicting tyrosinase inhibitory activity. researchgate.net A similar approach could be applied to the Nigrocin family to guide the design of novel analogs with enhanced antimicrobial properties.

Advanced Methodological Approaches in Nigrocin 1 Or2 Research

Spectroscopic and Microscopic Techniques for Mechanistic Studies

Spectroscopic and microscopic methods are indispensable for investigating the molecular-level interactions and resulting morphological damage that define the mechanism of action for many antimicrobial peptides.

Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation. For an AMP like Nigrocin-1-OR2, CD spectroscopy is crucial for determining how its structure changes upon interacting with a microbial membrane.

Typically, AMPs are unstructured (random coil) in an aqueous buffer but adopt a defined secondary structure, such as an α-helix or β-sheet, in the hydrophobic environment of a lipid membrane. This conformational change is often essential for its function. CD experiments for this compound would involve measuring its spectrum in an aqueous buffer (e.g., phosphate (B84403) buffer) and comparing it to spectra obtained in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles (to mimic negatively charged bacterial membranes) or liposomes of varying lipid compositions.

The resulting spectra would reveal the percentage of α-helical, β-sheet, or random coil content under each condition, providing insight into the structural transformations that accompany membrane binding and insertion.

Table 1: Illustrative Data from a Hypothetical CD Spectroscopy Experiment on this compound

EnvironmentPredominant Secondary StructureCharacteristic Wavelengths (nm)
Aqueous Buffer (pH 7.4)Random CoilMinimum near 198 nm
SDS Micellesα-HelixMinima near 208 and 222 nm
POPC/POPG Liposomesα-HelixMinima near 208 and 222 nm

Note: This table is illustrative and shows the type of data expected from such an experiment.

Fluorescence spectroscopy offers a highly sensitive method to monitor the permeabilization of microbial membranes in real-time. These assays use fluorescent dyes whose emission properties change upon leakage from or entry into a cell or liposome.

A common method is the ANTS/DPX leakage assay . Here, large unilamellar vesicles (LUVs) are prepared with the fluorescent dye ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and its quencher DPX (p-xylene-bis-pyridinium bromide) encapsulated at high concentrations. The fluorescence of ANTS is quenched by DPX inside intact vesicles. When an AMP like this compound disrupts the vesicle membrane, the contents are released and diluted into the surrounding medium, separating ANTS from DPX and causing a measurable increase in fluorescence. The kinetics and extent of this fluorescence increase correlate directly with the peptide's membrane-disrupting activity. mpg.de

Another approach is the N-phenyl-1-naphthylamine (NPN) uptake assay , which specifically measures outer membrane permeabilization in Gram-negative bacteria. mdpi.com NPN is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. nih.gov The addition of this compound would disrupt the outer membrane, allowing NPN to enter the hydrophobic lipid environment and emit a strong fluorescent signal. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to visualize the direct morphological consequences of AMP activity on bacterial cells. nih.gov These methods provide compelling visual evidence of membrane disruption.

Scanning Electron Microscopy (SEM) provides high-resolution images of the cell surface. To study the effect of this compound, bacteria such as E. coli or S. aureus would be incubated with the peptide at various concentrations (e.g., sub-MIC and supra-MIC). After incubation, the cells are fixed, dehydrated, and coated with a conductive metal. SEM imaging can reveal surface alterations like the formation of blisters, pores, craters, or complete cell lysis. nih.gov For instance, studies on other AMPs have shown multiple blisters and bubbles forming on the surface of E. coli. nih.gov

Transmission Electron Microscopy (TEM) allows for the visualization of the internal ultrastructure of the cell. Samples are prepared similarly but are embedded in resin and thinly sectioned before imaging. TEM can show changes within the cell, such as detachment of the cytoplasmic membrane from the cell wall, leakage of cytoplasmic contents, or the formation of unusual intracellular membranous structures. nih.gov This provides a deeper understanding of the damage beyond the outer surface. Recent advances in Liquid Phase Electron Microscopy (LPEM) even allow for imaging bacteria in their native liquid environment, potentially capturing the dynamic process of membrane disruption. rfi.ac.uk

Fluorescence Spectroscopy for Membrane Permeabilization Assays

Cell-Based Assays for Mechanistic Investigations

While biophysical assays provide molecular details, cell-based assays measure the functional outcomes of the peptide's action on live microbial cells, confirming its biological relevance. core.ac.uk

Time-kill assays are performed to determine the rate at which an antimicrobial agent kills a bacterial population. For this compound, this would involve incubating a standardized inoculum of a target bacterium (e.g., 1x10^5 CFU/mL) with the peptide at various concentrations, typically multiples of its Minimum Inhibitory Concentration (MIC). At specific time points (e.g., 0, 30, 60, 120, 240 minutes), aliquots are removed, serially diluted, plated on growth agar, and incubated. The number of surviving colonies (Colony Forming Units, or CFU) is then counted. A rapid, concentration-dependent reduction in CFU/mL indicates a potent bactericidal mechanism, which is characteristic of membrane-disrupting AMPs.

Table 2: Illustrative Data Format for a Time-Kill Assay of this compound against S. aureus

Time (minutes)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (4x MIC)
05.05.05.0
305.24.12.8
605.53.2<2.0
1206.12.5<2.0
2407.0<2.0<2.0

Note: This table illustrates the expected format and trend of data from a time-kill assay. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

A primary mechanism for many AMPs is the depolarization of the bacterial cytoplasmic membrane, which dissipates the membrane potential essential for cellular energy production and survival.

This can be measured using a potential-sensitive fluorescent dye like DiSC₃(5) . nih.gov This dye is taken up by healthy, polarized bacteria and self-quenches its fluorescence. nih.gov When an AMP such as this compound disrupts the membrane, the potential is lost, causing the dye to be released into the medium, leading to a rapid increase in fluorescence. nih.gov

Membrane leakage or permeabilization can be assessed using dyes that are normally excluded from cells with intact membranes, such as propidium iodide (PI) or SYTOX Green . frontiersin.org These dyes fluoresce brightly only upon binding to intracellular nucleic acids. An increase in fluorescence in a cell suspension treated with this compound indicates that the peptide has compromised the membrane integrity sufficiently to allow the dye to enter the cell. frontiersin.org These assays can be performed using a fluorescence plate reader for population analysis or combined with fluorescence microscopy or flow cytometry for single-cell level investigation.

Flow Cytometry for Cell Viability and Membrane Integrity Assessment

While specific studies employing flow cytometry exclusively for this compound are not detailed in the available literature, this technique is a cornerstone for evaluating the membrane-disrupting capabilities of antimicrobial peptides, a class to which this compound belongs. nih.govnih.gov This method allows for the rapid, quantitative analysis of individual cells in a population.

In a typical assay, microbial cells (e.g., Staphylococcus aureus or Escherichia coli) are treated with this compound and then stained with fluorescent dyes. Propidium iodide (PI) is a common choice; it is a nuclear stain that cannot cross the membrane of live cells. An increase in PI fluorescence within a cell population indicates that the peptide has compromised the membrane integrity, leading to cell death. Another dye, fluorescein (B123965) diacetate (FDA), can be used concurrently to identify viable cells, as it is converted into its fluorescent form only by active esterases within living cells. By analyzing thousands of cells per second, flow cytometry provides robust statistical data on the peptide's efficacy and its effect on the microbial cell membrane.

Proteomic and Transcriptomic Profiling in Response to this compound Exposure

To understand the comprehensive cellular response to this compound, researchers utilize proteomic and transcriptomic profiling. These high-throughput methods provide a snapshot of the changes in protein and gene expression within a microorganism upon exposure to the peptide.

Identification of Differentially Expressed Microbial Proteins

Proteomic studies, often using techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS), can identify specific proteins that are over- or under-expressed in response to this compound. For instance, upon treatment, bacteria might alter the expression of proteins involved in:

Cell Wall Synthesis: To repair damage caused by the peptide.

Stress Response: Such as heat shock proteins that help in protein folding and degradation.

Efflux Pumps: Proteins that actively transport the peptide out of the cell.

Identifying these proteins provides crucial clues about the microbial defense mechanisms against the peptide and the specific cellular pathways targeted by this compound.

Analysis of Gene Expression Changes in Response to Peptide Treatment

Transcriptomics, primarily through RNA-sequencing (RNA-Seq), analyzes the entire set of RNA transcripts in a cell. This reveals how this compound affects gene expression. For example, analysis might show the upregulation of genes encoding for enzymes that modify the cell membrane, making it less susceptible to peptide insertion. Conversely, genes involved in metabolic pathways might be downregulated as the cell diverts energy to survival mechanisms.

A hypothetical summary of potential gene expression changes in a bacterium like S. aureus after exposure to this compound is presented below.

Table 1: Hypothetical Gene Expression Changes in S. aureus in Response to this compound

Gene Category Example Gene Putative Function Expected Regulation
Cell Wall/Membrane mprF Modifies membrane lipids Upregulated
Stress Response clpB, dnaK Chaperones, protein repair Upregulated
Transport norA Efflux pump Upregulated

In vivo Animal Models for Efficacy Evaluation and Mechanistic Insight

While specific in vivo studies for this compound are not yet published, the framework for their execution is well-established through research on other antimicrobial peptides. researchgate.net These models are critical for assessing the peptide's effectiveness and behavior in a living organism.

Mouse Skin Infection Models for Localized Applications

To test the efficacy of this compound against localized skin infections, a mouse model is commonly used. A specific strain of pathogenic bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), is introduced to a superficial wound on the mouse's back. A topical formulation containing this compound is then applied to the infected area.

Researchers would monitor several parameters over time:

Bacterial Load: The number of colony-forming units (CFU) in the wound tissue.

Wound Healing: The rate of wound closure.

Inflammatory Response: Levels of pro-inflammatory cytokines in the surrounding tissue.

A successful outcome would show a significant reduction in bacterial count and improved wound healing in the peptide-treated group compared to a control group.

Systemic Infection Models for Evaluating Peptide Distribution and Action

For infections that have spread throughout the body, a systemic infection model, such as sepsis, is employed. In this model, mice are injected intraperitoneally with a lethal dose of bacteria. This compound would then be administered systemically, for example, through intravenous injection.

Table 2: Compound Names Mentioned

Compound Name
This compound
Propidium iodide
Fluorescein diacetate
Nigrocin
Nigrocin 1

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